Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate
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Overview
Description
Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate is an organic compound with a complex structure featuring a cyclohexene ring substituted with phenyl and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of phenyl groups and the carboxylate ester. Key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain substituents with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate: Similar in structure but with an ethyl ester instead of an isopropyl ester.
Methyl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate: Another similar compound with a methyl ester group.
Uniqueness
Isopropyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with biological molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Properties
Molecular Formula |
C22H22O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
propan-2-yl 2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22O3/c1-15(2)25-22(24)21-19(17-11-7-4-8-12-17)13-18(14-20(21)23)16-9-5-3-6-10-16/h3-12,14-15,19,21H,13H2,1-2H3 |
InChI Key |
YIJYLBFWMWNLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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